1-(2-Fluorobenzyl)-2-carboxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWBRKWMVFIPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 2 Fluorobenzyl 2 Carboxypiperidine and Its Analogues
Retrosynthetic Analysis of the Piperidine (B6355638) and Fluorobenzyl Carboxamide Core
A retrosynthetic analysis of 1-(2-Fluorobenzyl)-2-carboxypiperidine reveals two primary disconnection points. The most logical disconnection is at the C-N bond of the piperidine nitrogen, which simplifies the molecule into two key synthons: 2-carboxypiperidine (pipecolic acid) and a 2-fluorobenzyl electrophile. This approach is synthetically viable as it corresponds to a standard N-alkylation reaction.
A second disconnection can be envisioned through a C-C bond cleavage within the piperidine ring, which would lead to more complex acyclic precursors. However, the C-N disconnection is generally preferred due to the ready availability of pipecolic acid and the straightforward nature of the forward synthetic step.
The forward synthesis, therefore, would primarily involve the N-alkylation of 2-carboxypiperidine or its ester derivatives with a suitable 2-fluorobenzylating agent, such as 2-fluorobenzyl bromide or 2-fluorobenzaldehyde (B47322) via reductive amination.
Development of Novel Synthetic Routes to this compound
The synthesis of this compound can be achieved through several methods, with a focus on stereoselectivity, efficiency, and adherence to green chemistry principles.
Stereoselective Synthesis Approaches
Given that 2-carboxypiperidine possesses a stereocenter at the C2 position, stereoselective synthesis is crucial for producing enantiomerically pure final products.
One common approach is to start with an enantiomerically pure starting material, such as L- or D-pipecolic acid. The N-alkylation of these chiral starting materials with 2-fluorobenzyl bromide generally proceeds with retention of stereochemistry at the C2 position.
Another strategy involves the asymmetric hydrogenation of pyridine-2-carboxylic acid derivatives, followed by N-benzylation. This method allows for the establishment of the desired stereochemistry early in the synthetic sequence.
Reductive amination of a protected 2-oxopiperidine-6-carboxylate with 2-fluorobenzylamine, followed by reduction of the amide, can also provide a stereoselective route to the target compound, depending on the stereoselectivity of the reduction step.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as reductive amination.
Use of Safer Solvents: Employing environmentally benign solvents like water, ethanol, or performing reactions under solvent-free conditions where possible.
Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. For instance, catalytic hydrogenation for the reduction of the pyridine (B92270) ring is a green alternative to stoichiometric reducing agents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
A greener synthetic route could involve the direct reductive amination of 2-piperidinecarboxylic acid with 2-fluorobenzaldehyde in an aqueous medium, using a non-toxic reducing agent like sodium borohydride.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for optimization in an N-alkylation reaction with 2-fluorobenzyl bromide include the choice of base, solvent, temperature, and reaction time.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | NaH | Et₃N |
| Solvent | Acetonitrile (B52724) | DMF | Dichloromethane |
| Temperature | Room Temp | 60 °C | Reflux |
| Yield (%) | Moderate | High | Moderate to High |
For reductive amination, optimization would focus on the reducing agent, pH of the reaction medium, and reaction time to ensure efficient imine formation and subsequent reduction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | H₂/Pd-C |
| Solvent | Methanol | Dichloroethane | Ethanol |
| pH | 6-7 | 5-6 | Neutral |
| Yield (%) | Good | Excellent | Excellent |
Derivatization and Scaffold Modification of this compound
The this compound scaffold can be further modified to explore structure-activity relationships for various biological targets. Derivatization can occur at the carboxylic acid moiety or on the piperidine and benzyl (B1604629) rings.
Synthesis of Substituted 2-Carboxypiperidine Analogues
The synthesis of analogues with substitutions on the piperidine ring can be achieved by starting with appropriately substituted piperidine-2-carboxylic acids. For example, using 4-hydroxy- or 4-methyl-pipecolic acid as the starting material would yield the corresponding 4-substituted analogues of this compound.
Further modifications can be made to the carboxylic acid group. Esterification or amidation of the carboxylic acid can be readily achieved using standard coupling reagents.
| Derivative | Reagents | Conditions |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Reflux |
| Amide | Amine, EDC, HOBt | Room Temp |
| Hydroxamic Acid | Hydroxylamine, EDC | Room Temp |
These derivatization strategies allow for the generation of a library of compounds based on the this compound core, enabling detailed exploration of its potential in various applications.
Introduction of Diverse N-Benzyl Substituents
A primary strategy for creating analogues of this compound is the introduction of a variety of substituents on the N-benzyl group. This is commonly achieved through the N-alkylation of a piperidine-2-carboxylic acid ester with a range of substituted benzyl halides. The choice of the starting piperidine derivative, often an ester like ethyl piperidine-2-carboxylate, is crucial as the ester group can protect the carboxylic acid functionality during the N-alkylation step.
The general synthetic approach involves the reaction of ethyl piperidine-2-carboxylate with a substituted benzyl bromide or chloride in the presence of a base. echemi.comresearchgate.net Common bases employed for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for accelerating this reaction. echemi.com
The electronic nature of the substituent on the benzyl halide can influence the reaction conditions. For instance, benzyl chlorides with electron-donating groups, such as a methoxy (B1213986) group, may proceed under different optimal conditions compared to those with electron-withdrawing groups. echemi.com Following the N-alkylation, the ester group can be hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.
A variety of substituted benzyl bromides can be used to synthesize a library of analogues. The following table illustrates some examples of N-benzyl substituents that can be introduced onto the piperidine-2-carboxylic acid scaffold.
| N-Benzyl Substituent | Corresponding Benzyl Halide | Typical Reaction Conditions |
|---|---|---|
| Benzyl | Benzyl bromide | K₂CO₃, Acetonitrile, Reflux |
| 2-Fluorobenzyl | 2-Fluorobenzyl bromide | K₂CO₃, DMF, 80°C |
| 4-Methoxybenzyl | 4-Methoxybenzyl chloride | K₂CO₃, EtOH, 80°C (Microwave) |
| 4-Bromobenzyl | 4-Bromobenzyl chloride | K₂CO₃, EtOH, 80°C (Microwave) |
| 3-Chlorobenzyl | 3-Chlorobenzyl bromide | K₂CO₃, Acetonitrile, Reflux |
Modifications to the Carboxyl Group
The carboxyl group at the 2-position of the piperidine ring is a key site for synthetic modification, allowing for the preparation of a wide range of derivatives, including esters and amides. These modifications can significantly alter the physicochemical properties of the parent compound.
Esterification:
Ester derivatives of 1-(substituted-benzyl)-2-carboxypiperidine can be synthesized through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the corresponding ester. This method is often preferred for its milder reaction conditions and higher yields.
The following table provides examples of ester derivatives that can be synthesized from this compound.
| Ester Derivative | Alcohol Reagent | Synthetic Method |
|---|---|---|
| Methyl Ester | Methanol | Fischer Esterification (H₂SO₄ catalyst) |
| Ethyl Ester | Ethanol | Acyl chloride route (SOCl₂, then Ethanol) |
| Isopropyl Ester | Isopropanol | Acyl chloride route (SOCl₂, then Isopropanol) |
| Benzyl Ester | Benzyl alcohol | DCC/DMAP coupling |
Amidation:
The synthesis of amide derivatives from 1-(substituted-benzyl)-2-carboxypiperidine is a crucial transformation. Amides are typically formed by the coupling of the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines, a coupling agent is generally required to facilitate the reaction.
Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the amide bond.
Another effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which then reacts readily with the amine. This two-step process is often high-yielding and applicable to a broad range of amines. ptfarm.plresearchgate.net
The following table showcases a variety of amide derivatives that can be prepared from this compound.
| Amide Derivative | Amine Reagent | Coupling Agent/Method |
|---|---|---|
| Primary Amide | Ammonia | Acyl chloride route (SOCl₂, then NH₃) |
| N-Methyl Amide | Methylamine | EDC/HOBt |
| N-Benzyl Amide | Benzylamine | DCC/DMAP |
| N-(2,6-dimethylphenyl) Amide | 2,6-Dimethylaniline | Acyl chloride route (SOCl₂, then 2,6-dimethylaniline) |
| Morpholine Amide | Morpholine | EDC/HOBt |
Computational and Theoretical Studies of 1 2 Fluorobenzyl 2 Carboxypiperidine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational tools used to understand the three-dimensional structure and flexibility of molecules. nih.gov For a molecule like 1-(2-Fluorobenzyl)-2-carboxypiperidine, which contains a flexible piperidine (B6355638) ring and a rotatable benzyl (B1604629) group, this analysis would reveal the preferred spatial arrangements (conformers) and the energy barriers between them.
Energy Minimization and Global Minimum Conformation
Energy minimization calculations would be performed to identify the most stable conformer, known as the global minimum. This process involves systematically altering the molecule's geometry to find the arrangement with the lowest potential energy. For the piperidine ring, this would likely involve identifying the most stable chair conformation, considering the steric and electronic effects of the equatorial and axial positions of its substituents—the 2-carboxypiperidine group and the 1-(2-Fluorobenzyl) group.
Torsional Profile and Conformational Landscape
A torsional profile analysis would map the energy changes that occur as specific bonds within the molecule are rotated. Key rotations would include the bond connecting the benzyl group to the piperidine nitrogen and the bonds within the piperidine ring itself. This analysis helps to build a complete conformational landscape, which is a map of all possible low-energy shapes the molecule can adopt and the energetic pathways for transitioning between them. researchgate.netnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties.
Electronic Structure and Frontier Molecular Orbitals
These calculations would determine the distribution of electrons within this compound. A key output is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy and shape of these orbitals are crucial for predicting the molecule's reactivity. researchgate.netyoutube.com The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO points to regions that can accept electrons (electrophilic sites). acadpubl.eu The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. acadpubl.eu
Electrostatic Potential Surface Analysis
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution across the molecule's surface. chemrxiv.orgmdpi.com This is visualized using a color scale, where red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, the ESP map would highlight the electronegative oxygen atoms of the carboxyl group and the fluorine atom as regions of negative potential, while hydrogen atoms, particularly the one on the carboxyl group, would show positive potential.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target to form a stable complex. wjarr.com This technique is fundamental in structure-based drug design. The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity, often reported as a docking score in units like kcal/mol. nih.govmdpi.com The analysis would also detail the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. researchgate.net
Prediction of Potential Biological Targets
Identifying the molecular targets of a compound is a critical first step in understanding its mechanism of action. In silico target prediction methods leverage the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. oup.com Techniques such as reverse docking and ligand-based similarity searching are employed to screen the structure of a query molecule against vast databases of known bioactive ligands and their targets. jst.go.jpresearchgate.net
For this compound, a computational approach would involve submitting its structure to predictive web servers like SwissTargetPrediction or CODD-Pred. oup.comacs.org These tools compare the compound's 2D and 3D features to libraries of ligands with experimentally validated targets. The output is a ranked list of potential protein targets, prioritized by a confidence score or probability. oup.com This approach can reveal unexpected therapeutic possibilities and potential off-target effects early in the drug development process. nih.gov
A hypothetical output for such a prediction is shown below, illustrating potential target classes and their associated prediction scores.
Table 1: Hypothetical Predicted Biological Targets for this compound
| Target Class | Specific Protein Target (Example) | Prediction Score/Probability | Plausible Rationale |
| G-protein coupled receptor | Sigma-1 Receptor (S1R) | 0.75 | The N-benzylpiperidine scaffold is a known pharmacophore for S1R ligands. |
| Enzyme | Acetylcholinesterase (AChE) | 0.68 | N-benzylpiperidine derivatives have been designed as AChE inhibitors. nih.gov |
| Ion Channel | Voltage-gated sodium channel | 0.55 | Piperidine derivatives can modulate ion channel activity. |
| Transporter | Dopamine Transporter (DAT) | 0.49 | The core structure shares features with known DAT inhibitors. |
Binding Mode Analysis and Interaction Hotspots
Once potential targets are identified, molecular docking is used to predict the preferred binding orientation of the compound within the target's active site. nih.gov This technique computationally places the ligand (this compound) into the three-dimensional structure of the protein target, calculating a binding affinity score that estimates the strength of the interaction. youtube.com
The analysis of the resulting docked pose reveals key molecular interactions, or "hotspots," that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges (ionic bonds), and π-π stacking. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds or salt bridges with basic residues like Lysine or Arginine in a binding pocket. The fluorobenzyl group can engage in hydrophobic interactions and potentially halogen bonding, while the aromatic ring may participate in π-π stacking with residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov Visualizing these interactions helps in understanding the structural basis of the compound's activity and provides a roadmap for chemical modifications to improve binding affinity and selectivity. youtube.com
Table 2: Hypothetical Binding Interactions of this compound in a Target's Active Site
| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Moiety |
| Tyr121 | Hydrogen Bond | 2.8 | Carboxylic acid (donor) |
| Arg85 | Salt Bridge / Ionic | 3.5 | Carboxylic acid (anion) |
| Trp150 | π-π Stacking | 4.2 | Fluorobenzyl ring |
| Val118 | Hydrophobic | 3.9 | Piperidine ring |
| Phe215 | Hydrophobic | 4.5 | Benzyl group |
| Ser124 | Halogen Bond | 3.1 | Fluorine atom |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsciencepublishinggroup.com By quantifying how changes in structural features affect potency, QSAR models can predict the activity of unsynthesized analogues, guiding lead optimization. jocpr.com
Development of Predictive Models
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics. researchgate.net
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. researchgate.net The predictive power and robustness of the model are assessed through rigorous internal and external validation procedures. sciencepublishinggroup.com A well-validated QSAR model can then be used to prioritize the synthesis of new analogues with the highest predicted activity.
Table 3: Hypothetical QSAR Model and Validation Statistics for a Series of Analogues
| Parameter | Description | Value |
| Model Equation | Mathematical relationship | pIC₅₀ = 0.45LogP - 0.21TPSA + 0.03*MW + 2.15 |
| r² (squared correlation coefficient) | Goodness of fit for the training set | 0.88 |
| q² (cross-validated r²) | Internal predictive ability | 0.75 |
| r²_pred (external validation) | Predictive ability for an external test set | 0.81 |
| F-statistic | Statistical significance of the model | 125.4 |
| Descriptors | Variables in the model | LogP (lipophilicity), TPSA (polar surface area), MW (molecular weight) |
Identification of Key Pharmacophore Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. ijrpr.comdovepress.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers. irjmets.com
A pharmacophore model can be generated either from the structure of the ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). dovepress.com For analogues of this compound, a ligand-based approach would involve superimposing several active analogues to identify the common spatial arrangement of key functional groups.
The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find novel, structurally diverse compounds that match the feature arrangement and are therefore likely to be active. ijrpr.com
Table 4: Hypothetical Pharmacophore Features for this compound Analogues
| Feature ID | Feature Type | X Coordinate | Y Coordinate | Z Coordinate | Radius (Å) |
| F1 | Aromatic Ring (AR) | 5.2 | 1.5 | 3.3 | 1.5 |
| F2 | Negative Ionizable (NI) | 1.8 | 4.6 | 2.1 | 1.2 |
| F3 | Hydrogen Bond Donor (HBD) | 1.1 | 4.9 | 2.5 | 1.0 |
| F4 | Hydrophobic (HY) | 3.7 | 2.0 | 6.8 | 1.8 |
Biological Evaluation of 1 2 Fluorobenzyl 2 Carboxypiperidine and Derivatives Preclinical Focus
In Vitro Pharmacological Profiling and Screening
In vitro profiling is the foundational step in characterizing the biological activity of novel chemical entities. For N-benzylpiperidine derivatives, this involves a battery of assays to identify their molecular targets and cellular effects. These assays are designed to quantify the interaction between the compounds and specific biological molecules, such as enzymes and receptors, and to observe the consequent effects in a cellular context.
Enzyme inhibition assays are a common method to screen N-benzylpiperidine derivatives for therapeutic potential. Studies have focused on enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and histone deacetylases (HDACs). nih.govnih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.
For instance, a series of N-benzylpiperidine derivatives were evaluated for their ability to dually inhibit HDAC and AChE. nih.gov The results demonstrated that specific substitutions on the core structure could yield potent, dual-acting inhibitors. nih.gov Similarly, other research has described N-benzylpiperidine-purine compounds as effective dual inhibitors of both AChE and BChE. nih.gov
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Derivative d5 | HDAC | 0.17 | nih.gov |
| Derivative d5 | AChE | 6.89 | nih.gov |
| Derivative d10 | HDAC | 0.45 | nih.gov |
| Derivative d10 | AChE | 3.22 | nih.gov |
To determine the broader pharmacological profile and potential for off-target effects, derivatives are screened against a panel of G protein-coupled receptors (GPCRs). Radioligand binding assays are used to measure the affinity of a compound for a specific receptor. This is expressed as the equilibrium dissociation constant (Ki), with lower Ki values indicating higher binding affinity.
One comprehensive study characterized the binding profile of an N-substituted piperidine (B6355638) derivative, D2AAK4, across a range of aminergic GPCRs. nih.gov The compound showed varied affinities for dopamine, serotonin, histamine, and muscarinic receptors, highlighting a multi-target profile. The primary interaction point for such ligands is often a conserved aspartate residue (Asp 3.32) within the transmembrane domain of these receptors, which forms an electrostatic bond with the protonatable nitrogen of the piperidine ring. nih.gov
| Receptor Target | Compound | Ki (nM) | Reference |
|---|---|---|---|
| Dopamine D1 | D2AAK4 | 206 | nih.gov |
| Dopamine D2 | D2AAK4 | 125 | nih.gov |
| Dopamine D3 | D2AAK4 | 152 | nih.gov |
| Serotonin 5-HT1A | D2AAK4 | 111 | nih.gov |
| Serotonin 5-HT2A | D2AAK4 | 114 | nih.gov |
| Serotonin 5-HT7 | D2AAK4 | 29 | nih.gov |
| Histamine H1 | D2AAK4 | >10000 | nih.gov |
| Muscarinic M1 | D2AAK4 | 3550 | nih.gov |
Confirming that a compound interacts with its intended target within a living cell is a critical step known as target engagement. nih.govnih.gov Cellular thermal shift assays (CETSA) are one method used to verify this interaction by measuring changes in the thermal stability of the target protein upon ligand binding. researchgate.netfrontiersin.org For N-benzylpiperidine derivatives with neuroprotective aims, cellular assays are also employed to assess functional outcomes. For instance, compounds d5 and d10, identified as HDAC/AChE inhibitors, demonstrated promising neuroprotective activities in PC-12 cells, a cell line commonly used in neuroscience research. nih.gov These functional assays provide evidence that the enzymatic inhibition observed in biochemical assays translates into a desired biological effect at the cellular level.
Structure-Activity Relationship (SAR) Investigations
SAR studies are essential for optimizing lead compounds by identifying the chemical features that are critical for biological activity. researchgate.netnih.gov By synthesizing and testing a series of structurally related analogs, researchers can systematically probe how modifications to the molecular structure affect potency and selectivity. researchgate.net
For N-benzylpiperidine derivatives, SAR investigations have revealed several key structural features that govern their activity. The core N-benzylpiperidine scaffold serves as a crucial pharmacophore for interacting with various biological targets. nih.gov The piperidine nitrogen is a key feature, as its protonated form often engages in critical electrostatic interactions with target proteins, such as the conserved aspartate residue in aminergic GPCRs. nih.gov The relative orientation of the benzyl (B1604629) group and other substituents on the piperidine ring is also vital for achieving the correct binding pose within the active site or binding pocket of the target.
The specific nature and position of substituents on both the benzyl ring and the piperidine moiety have a profound impact on the biological activity of these compounds.
Substituents on the Benzyl Ring: Modifications to the benzyl ring can significantly alter binding affinity and selectivity. For example, in the development of cholinesterase inhibitors, the substitution pattern on the benzyl ring is a key determinant of potency. nih.gov The presence and location of groups like fluorine can influence electronic properties and conformational preferences, thereby affecting interactions with the target enzyme.
Substituents on the Piperidine Ring: The carboxypiperidine moiety of the parent compound is a critical element. Modifications at this position, such as converting the carboxylic acid to an amide or ester, or attaching different functional groups, are explored to modulate activity. For instance, linking a purine (B94841) moiety to the N-benzylpiperidine core led to the development of dual AChE and BChE inhibitors. nih.gov Similarly, in the case of the multi-target ligand D2AAK4, the carboxamide group attached at the 4-position of the piperidine ring is essential for its specific receptor interaction profile. nih.gov These findings underscore the importance of systematic modifications to identify the optimal substitution patterns for desired biological effects.
Based on the conducted research, there is currently no publicly available scientific literature that specifically details the biological evaluation, mechanistic studies, or in vivo preclinical data for the compound "1-(2-Fluorobenzyl)-2-carboxypiperidine" according to the specific outline provided.
The search did not yield any studies on its stereochemical influences, target modulation pathways, cellular pathway analysis, or any in vivo efficacy or target engagement data. Therefore, the requested article focusing solely on this compound with the specified detailed structure cannot be generated at this time.
Advanced Analytical and Characterization Techniques for 1 2 Fluorobenzyl 2 Carboxypiperidine Research
Spectroscopic Characterization in Research Contexts (e.g., confirmation of synthetic intermediates)
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules like 1-(2-Fluorobenzyl)-2-carboxypiperidine and its precursors. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the precise arrangement of atoms within the molecule.
¹H NMR would be employed to identify the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the fluorobenzyl group, the piperidine (B6355638) ring, and the carboxylic acid. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent proton relationships.
¹³C NMR provides information on the carbon skeleton. A unique signal would be expected for each carbon atom in a different chemical environment, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the aliphatic carbons of the piperidine ring.
¹⁹F NMR is a crucial technique for fluorine-containing compounds. A specific signal in the ¹⁹F NMR spectrum would definitively confirm the presence and electronic environment of the fluorine atom on the benzyl (B1604629) group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Absorptions in the 1000-1300 cm⁻¹ range would likely include the C-F stretching vibration.
The following tables present hypothetical, yet structurally consistent, spectroscopic data that would be anticipated for the successful synthesis of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 1.50-1.90 (m, 6H) | Piperidine CH₂ | 24.5, 26.8, 31.2 | Piperidine CH₂ | | 2.90-3.10 (m, 2H) | Piperidine CH₂-N | 54.5 | Piperidine CH₂-N | | 3.50 (d, 1H) | Benzyl CH | 58.0 | Benzyl CH₂ | | 3.85 (d, 1H) | Benzyl CH | 65.0 | Piperidine CH-COOH | | 4.10 (dd, 1H) | Piperidine CH-COOH | 115.4 (d) | Aromatic CH (C-F coupling) | | 7.10-7.40 (m, 4H) | Aromatic CH | 124.5, 129.0, 131.5 | Aromatic CH | | 12.50 (s, 1H) | COOH | 125.8 (d) | Aromatic C-CH₂ (C-F coupling) | | | | 161.0 (d) | Aromatic C-F (C-F coupling) | | | | 175.0 | COOH | Note: This data is illustrative and based on the expected chemical environments of the molecule. Actual experimental values may vary. 'm' denotes multiplet, 'd' doublet, 'dd' doublet of doublets, 's' singlet.
Table 2: Hypothetical IR Absorption Data for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-2960 | C-H stretch | Aliphatic (Piperidine, Benzyl) |
| 1710 | C=O stretch | Carboxylic Acid |
| 1605, 1495 | C=C stretch | Aromatic Ring |
| 1220 | C-F stretch | Fluoroaromatic |
Note: This data is illustrative. The exact peak positions can be influenced by the molecular environment.
Chromatographic Methods for Purity and Stability Assessment in Research Materials
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for evaluating the purity of synthesized research compounds and monitoring their stability over time under various storage conditions.
For this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed. This method would separate the target compound from any unreacted starting materials, by-products, or degradation products based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
A typical HPLC method for purity assessment would involve:
Column: A C18 stationary phase column.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detector: A UV detector set to a wavelength where the aromatic ring of the compound absorbs strongly (e.g., ~254 nm).
Purity Assessment: A sample of the synthesized compound is dissolved and injected into the HPLC system. A pure sample would ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and their relative area percentages can be used to quantify the purity of the sample.
Stability Assessment: To assess stability, samples of this compound would be stored under controlled conditions (e.g., different temperatures and humidities). At specified time points, an aliquot is analyzed by the developed HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Table 3: Illustrative HPLC Purity Analysis for a Research Batch of this compound
| Peak Number | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 2.5 | 0.8 | Impurity A |
| 2 | 4.2 | 98.9 | This compound |
| 3 | 5.1 | 0.3 | Impurity B |
Note: This table represents a hypothetical purity profile for a high-purity research sample.
Table 4: Illustrative HPLC Stability Study of this compound at 40°C
| Time Point | Parent Compound Purity (%) | Total Degradation Products (%) |
|---|---|---|
| Initial (T=0) | 99.1 | 0.9 |
| 1 Month | 98.5 | 1.5 |
| 3 Months | 97.2 | 2.8 |
| 6 Months | 95.4 | 4.6 |
Note: This table illustrates a hypothetical degradation profile over time.
Mass Spectrometry Applications in Metabolite Identification (in vitro/non-human in vivo studies)
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites of a compound in preclinical research. In vitro studies using liver microsomes or hepatocytes, or in vivo studies in research animals, can provide insight into the metabolic pathways.
For this compound, LC-MS/MS would be the method of choice. The sample extract would first be separated by HPLC, and the eluent would be introduced into the mass spectrometer. The instrument would detect the mass-to-charge ratio (m/z) of the parent compound and any potential metabolites.
Common metabolic transformations that might be anticipated for this compound include:
Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the aromatic ring or the piperidine ring. This would result in a mass increase of 16 Da.
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group, resulting in piperidine-2-carboxylic acid.
Oxidation: Further oxidation of hydroxylated metabolites or oxidation at other positions.
Conjugation: Reaction with endogenous molecules like glucuronic acid or sulfate, significantly increasing the mass.
Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion and metabolite ions. The resulting fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification.
Table 5: Hypothetical Metabolites of this compound Identified by LC-MS
| Proposed Metabolite | Metabolic Reaction | Expected [M+H]⁺ (m/z) | Mass Shift from Parent |
|---|---|---|---|
| Parent Compound | - | 238.1 | - |
| M1 | Hydroxylation (Aromatic Ring) | 254.1 | +16 |
| M2 | Hydroxylation (Piperidine Ring) | 254.1 | +16 |
| M3 | N-dealkylation | 130.1 | -108 |
| M4 | Glucuronide Conjugate of M1/M2 | 430.1 | +192 |
Note: This data is hypothetical. The actual metabolites formed would need to be determined experimentally.
Future Directions and Conceptual Applications in Chemical Research
Design of Next-Generation Analogues Based on SAR and Mechanistic Insights
The rational design of next-generation analogues of 1-(2-Fluorobenzyl)-2-carboxypiperidine would be heavily reliant on understanding its structure-activity relationships (SAR). Although specific SAR studies for this compound are not available, general principles from related N-benzylpiperidine and piperidine-2-carboxylic acid derivatives can guide future derivatization strategies.
Key Structural Components for Modification:
Piperidine (B6355638) Ring: The stereochemistry at the 2-position, bearing the carboxylic acid, is a critical parameter. Enantiomerically pure forms would likely exhibit differential biological activity and metabolic stability. Further substitution on the piperidine ring could be explored to enhance target engagement or modulate physical properties.
Carboxylic Acid Group: This functional group is a key interaction point, potentially forming hydrogen bonds or salt bridges with biological targets. biorxiv.org Esterification or amidation of the carboxylic acid could serve as a prodrug strategy to improve cell permeability.
2-Fluorobenzyl Group: The position of the fluorine atom on the benzyl (B1604629) ring is significant. Ortho-substitution, as in this case, can influence the conformation of the benzyl group relative to the piperidine ring, which can impact receptor binding. The fluorine atom itself can modulate pKa, lipophilicity, and metabolic stability, often by blocking sites of oxidative metabolism. benthamscience.comresearchgate.net
Systematic modifications of these components, as outlined in the table below, would be crucial for developing a comprehensive SAR profile. For instance, analogues with fluorine at the meta or para positions of the benzyl ring could be synthesized to probe the electronic and steric requirements of a putative binding pocket.
| Structural Component | Potential Modification | Rationale |
|---|---|---|
| Piperidine Ring | Introduction of substituents (e.g., hydroxyl, alkyl) at positions 3, 4, or 5 | To explore additional binding interactions and modulate solubility. |
| Variation of stereochemistry at C2 | To determine the optimal enantiomeric or diastereomeric form for activity. | |
| Carboxylic Acid | Conversion to esters, amides, or bioisosteres (e.g., tetrazole) | To alter pharmacokinetic properties and explore different binding modes. biorxiv.org |
| 2-Fluorobenzyl Group | Relocation of the fluorine atom (meta or para positions) | To probe the electronic and steric effects on target binding. |
| Introduction of additional substituents on the phenyl ring | To enhance potency and selectivity. |
Exploration of Novel Biological Targets for Piperidine Carboxamide Scaffolds
The piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological systems. encyclopedia.pubacademicjournals.org Derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in Alzheimer's disease. nih.govnih.govmdpi.com Additionally, piperidine derivatives have shown promise as antimicrobial and antioxidant agents. researchgate.net
Given the structural features of this compound, several classes of biological targets could be of interest for future screening and investigation:
Enzymes: The carboxylic acid moiety suggests potential interactions with the active sites of various enzymes, such as proteases, kinases, or histone deacetylases (HDACs). biorxiv.orgnih.gov For example, some N-benzyl piperidine derivatives have been designed as dual inhibitors of HDAC and AChE. nih.gov
Ion Channels: Substituted piperidines are known to modulate the activity of various ion channels. Screening against a panel of ion channels could reveal novel activities.
A systematic screening campaign against a diverse set of biological targets would be a logical step to uncover the therapeutic potential of this and related piperidine carboxamide scaffolds.
Development of Advanced Research Tools and Probes
Should this compound or its analogues demonstrate high affinity and selectivity for a particular biological target, they could be further developed into valuable research tools.
Radiolabeled Ligands: The incorporation of a radioactive isotope, such as fluorine-18, into the 2-fluorobenzyl group could yield a positron emission tomography (PET) tracer. tandfonline.com Such a tool would be invaluable for in vivo imaging of the target's distribution and density in preclinical and potentially clinical settings. The synthesis of an [18F]-labeled analogue of a donepezil (B133215) derivative, 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, has been reported for in vivo studies of acetylcholinesterase. nih.gov
Fluorescent Probes: Conjugation of a fluorescent dye to a non-essential position of the molecule could create a fluorescent probe for use in cellular imaging techniques like fluorescence microscopy and flow cytometry. This would enable the visualization of the target protein in cells and tissues.
Affinity-Based Probes: Derivatization of the molecule with a photoreactive group or a biotin (B1667282) tag could generate affinity-based probes for target identification and validation studies, as well as for pull-down assays to identify binding partners.
These chemical biology tools would be instrumental in elucidating the mechanism of action of this class of compounds and in furthering our understanding of the biological systems they modulate.
Potential for Combination Studies with Other Small Molecules (conceptual, non-clinical)
In a conceptual, non-clinical research setting, exploring the synergistic or additive effects of this compound with other small molecules could open new therapeutic avenues. The nature of these potential combination studies would depend on the identified biological activity of the piperidine compound.
For example, if the compound is found to be a modulator of a specific signaling pathway, it could be combined with another agent that targets a different node in the same or a complementary pathway. If it were to exhibit antimicrobial properties, it could be tested in combination with existing antibiotics to assess for synergistic effects or the potential to overcome resistance mechanisms. researchgate.net Similarly, if it displayed anticancer activity, it could be conceptually paired with cytotoxic agents or targeted therapies to enhance efficacy in in vitro models. The multitarget-directed ligand approach is a growing strategy in drug discovery, and understanding how a specific compound interacts with other bioactive molecules is a key aspect of this. nih.gov
Q & A
Basic: What are the established synthetic routes for 1-(2-Fluorobenzyl)-2-carboxypiperidine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves:
- Step 1: Formation of the piperidine ring via cyclization or hydrogenation of precursor amines, often requiring catalysts like Pd/C or PtO₂ under hydrogen atmospheres .
- Step 2: Introduction of the 2-fluorobenzyl group via alkylation or nucleophilic substitution. For example, 2-fluorobenzyl bromide (a common reagent, see melting point 82°C ) is reacted with the piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Carboxylation at the 2-position using methods like CO₂ insertion or hydrolysis of ester precursors (e.g., methyl esters under acidic or basic conditions) .
Critical Parameters:
- Temperature: Elevated temperatures (>80°C) during alkylation improve reaction rates but may increase side products .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential for isolating high-purity products (>95%) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key signals include:
- Piperidine protons: δ 1.5–2.5 ppm (multiplet for CH₂ groups).
- 2-Fluorobenzyl aromatic protons: δ 7.0–7.4 ppm (coupled with ¹⁹F, J ≈ 8–10 Hz) .
- Carboxylic acid proton: δ 12–13 ppm (broad, exchangeable) .
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-F stretch) .
- HPLC-MS: Reverse-phase C18 columns (mobile phase: water/acetonitrile with 0.1% formic acid) confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1) and purity (>98%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorobenzyl-piperidine derivatives?
Answer: Contradictions often arise from:
- Structural Analogues: Subtle differences in substituents (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl) drastically alter receptor binding. For example, 2-fluorobenzyl groups enhance selectivity for GABA receptors compared to 4-substituted analogues .
- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. CHO-K1) or buffer pH (affecting ionization of the carboxylic acid group) may skew IC₅₀ values .
- Data Normalization: Use internal controls (e.g., reference inhibitors like diazepam for neuropharmacology studies) to standardize activity measurements .
Methodology:
- Perform head-to-head comparisons of analogues under identical assay conditions.
- Utilize computational docking studies (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis .
Advanced: What strategies optimize the enantiomeric purity of this compound for chiral pharmacology studies?
Answer:
- Chiral Resolution: Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Typical conditions: hexane/isopropanol (90:10), flow rate 1 mL/min .
- Asymmetric Synthesis: Catalytic asymmetric hydrogenation of ketone precursors with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) .
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize .
Validation:
- Polarimetry ([α]D²⁵ measurements) and chiral HPLC are mandatory for confirming ee .
Advanced: How do steric and electronic effects of the 2-fluorobenzyl group influence the compound’s reactivity in further derivatization?
Answer:
- Steric Effects: The ortho-fluorine atom introduces steric hindrance, slowing nucleophilic attacks at the benzyl position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires bulky ligands (e.g., SPhos) to prevent side reactions .
- Electronic Effects: The electron-withdrawing fluorine atom activates the benzyl CH₂ group for electrophilic substitutions (e.g., bromination at the para position of the benzyl ring) .
Case Study:
- Carboxylic Acid Functionalization: Esterification with methanol/H₂SO₄ proceeds efficiently (90% yield), but amidation requires coupling agents (e.g., HATU) due to reduced nucleophilicity of the carboxylate .
Basic: What safety protocols are recommended for handling this compound and its intermediates?
Answer:
- Toxicity Data: Limited acute toxicity reported, but assume neurotoxic potential based on structural similarity to piperidine alkaloids. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Incinerate halogenated waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
